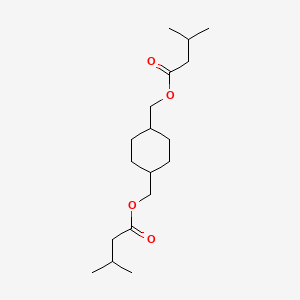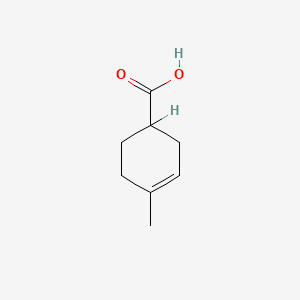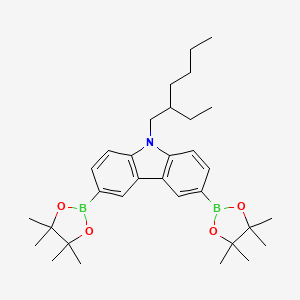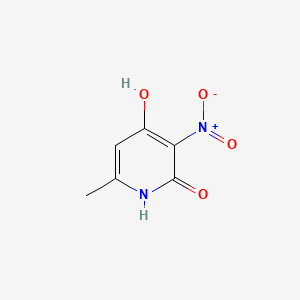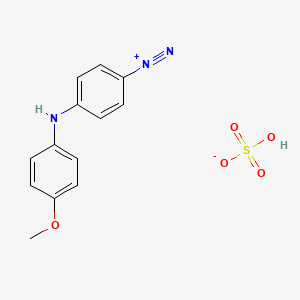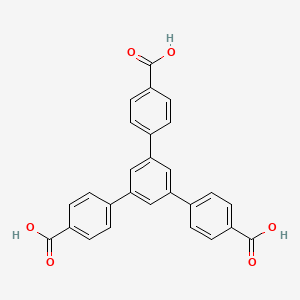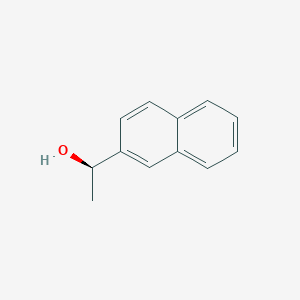![molecular formula C35H37N5O7 B1662034 Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)- CAS No. 68892-41-1](/img/structure/B1662034.png)
Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-
Descripción general
Descripción
This compound is a modified form of guanosine, a nucleoside that is a fundamental building block of RNA and DNA . It has additional groups attached to it, including bis(4-methoxyphenyl)phenylmethyl and 2-methyl-1-oxopropyl .
Molecular Structure Analysis
The molecular structure of this compound includes a guanosine core, with additional groups attached to it. These include a bis(4-methoxyphenyl)phenylmethyl group attached to the 5’ oxygen of the ribose ring, and a 2-methyl-1-oxopropyl group attached to the nitrogen of the guanine base .Chemical Reactions Analysis
As a modified nucleoside, this compound would be expected to participate in the same types of chemical reactions as other nucleosides. This could include reactions with enzymes in the body, or reactions under laboratory conditions to further modify the molecule or incorporate it into larger structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to those of other nucleosides, although the additional groups could confer some differences. For example, the presence of the bis(4-methoxyphenyl)phenylmethyl group could increase the molecule’s hydrophobicity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Functionalized Nucleosides : The guanosine derivative has been used in the synthesis of 2′-Deoxy-3′-Thioinosine, a functionalized nucleoside, via a strategy involving brief reaction steps and high yield, showing potential for creating new nucleosides (Luo et al., 2012).
- Transformation into Polysubstituted Cyclopentenes : Bis(4-methoxyphenyl)methanol, a component of the derivative, can transform into polysubstituted cyclopentenes under certain conditions, indicating its utility in organic synthesis (Yao et al., 2009).
Biological and Pharmaceutical Research
- Photosensitized Oxidation Studies : The derivative's photosensitized oxidation has been studied, providing insights into its chemical behavior under different conditions, which could be relevant for understanding its biological interactions (Sheu et al., 2002).
- DNA Interaction Analysis : Research into the interaction of the guanosine derivative with DNA, such as the study of cross-linking products formed with 2′-deoxyguanosine, contributes to our understanding of its potential genotoxic effects (Zhang & Elfarra, 2006).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of iBu-DMT-dG is the DNA molecule itself. This compound is a modified form of the nucleoside deoxyguanosine (dG), which is one of the four building blocks of DNA . The modifications, including the isobutyryl (iBu) base protection and the dimethoxytrityl (DMT) group, are designed to facilitate the synthesis of DNA or DNA-containing oligonucleotides .
Mode of Action
iBu-DMT-dG is used in the chemical synthesis of DNA or DNA-containing oligonucleotides . The compound is incorporated into the growing DNA chain during the synthesis process. The DMT group serves as a protecting group that prevents unwanted reactions during synthesis, and it is removed when the compound is incorporated into the DNA chain . The iBu group protects the guanine base and is removed after the synthesis is complete .
Biochemical Pathways
The use of iBu-DMT-dG is part of the broader biochemical pathway of DNA synthesis, specifically the method known as phosphoramidite synthesis. This method is commonly used to produce short, single-stranded DNA molecules known as oligonucleotides. These can be used in a variety of biological and medical applications, including genetic testing, research, and the development of new drugs .
Pharmacokinetics
The properties of the compound, including its stability and solubility, can impact its effectiveness in the synthesis process .
Result of Action
The result of the action of iBu-DMT-dG is the successful synthesis of DNA or DNA-containing oligonucleotides with the desired sequence . These synthesized molecules can then be used in further experiments or applications.
Action Environment
The action of iBu-DMT-dG is influenced by the conditions under which the synthesis takes place. Factors such as temperature, pH, and the presence of other reactants can all impact the efficiency and success of the synthesis . The compound should be stored in a tightly closed container, protected from light and humidity, and at a temperature between 2-8℃ .
Análisis Bioquímico
Biochemical Properties
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. The compound interacts with various enzymes, proteins, and other biomolecules during the synthesis process. One of the key enzymes involved is DNA polymerase, which incorporates the modified nucleoside into the growing DNA strand. The presence of the dimethoxytrityl (DMT) group protects the 5’-hydroxyl group of the nucleoside, preventing unwanted reactions during the synthesis. The isobutyryl group protects the N2 position of the guanine base, ensuring the correct incorporation of the nucleoside into the oligonucleotide chain .
Cellular Effects
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine influences various cellular processes when incorporated into oligonucleotides. These modified oligonucleotides can affect cell function by altering gene expression, modulating cell signaling pathways, and impacting cellular metabolism. For example, antisense oligonucleotides containing this compound can bind to specific mRNA sequences, preventing their translation into proteins and thereby regulating gene expression. Additionally, the modified nucleoside can be used in the development of small interfering RNA (siRNA) molecules, which can silence specific genes and modulate cell signaling pathways .
Molecular Mechanism
The molecular mechanism of N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine involves its incorporation into oligonucleotides and subsequent interactions with target nucleic acids. The DMT group is removed during the synthesis process, allowing the nucleoside to be incorporated into the DNA or RNA strand. The isobutyryl group is also removed, restoring the natural structure of the guanine base. This modified nucleoside can form hydrogen bonds with complementary nucleotides, ensuring proper base pairing and stability of the oligonucleotide. Additionally, the presence of the modified nucleoside can enhance the binding affinity and specificity of the oligonucleotide to its target sequence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures and protected from light and humidity. Prolonged exposure to adverse conditions can lead to degradation, affecting its efficacy in oligonucleotide synthesis. In vitro and in vivo studies have shown that the modified nucleoside can have long-term effects on cellular function, particularly when used in therapeutic applications. The stability of the compound is crucial for maintaining its effectiveness in these settings .
Dosage Effects in Animal Models
The effects of N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine in animal models vary with different dosages. At lower doses, the compound is generally well-tolerated and can effectively modulate gene expression and cellular processes. At higher doses, there may be threshold effects, including potential toxicity and adverse effects. Studies have shown that excessive doses of the compound can lead to off-target effects and unintended interactions with other biomolecules, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes such as DNA polymerase and RNA polymerase during the synthesis of oligonucleotides. Additionally, the modified nucleoside can affect metabolic flux and metabolite levels by altering gene expression and cellular processes. The presence of the DMT and isobutyryl groups can influence the metabolic stability and degradation of the compound, impacting its overall efficacy .
Transport and Distribution
The transport and distribution of N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine within cells and tissues are influenced by various transporters and binding proteins. The compound can be transported across cell membranes by nucleoside transporters, which facilitate its uptake into cells. Once inside the cell, the modified nucleoside can interact with binding proteins that influence its localization and accumulation. These interactions are crucial for ensuring the proper distribution and function of the compound within the cell .
Subcellular Localization
The subcellular localization of N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on nucleic acid synthesis and cellular processes. For example, the modified nucleoside can be localized to the nucleus, where it participates in DNA replication and transcription. Additionally, the presence of the DMT and isobutyryl groups can influence the subcellular localization and activity of the compound .
Propiedades
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)/t27-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQXDNUKLIDXOS-ZGIBFIJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074965 | |
| Record name | Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68892-41-1 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68892-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanosine, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-O-[bis(4-methoxyphenyl)benzyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



